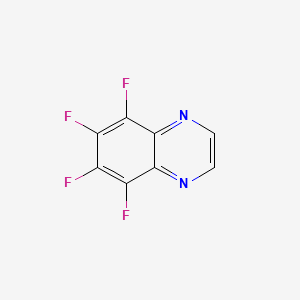

Quinoxaline, 5,6,7,8-tetrafluoro-

Description

Significance of Fluorinated Heterocycles in Organic and Material Sciences

Fluorinated heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements and bearing one or more fluorine atoms, hold a position of immense importance in both organic and material sciences. The introduction of fluorine into a heterocyclic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to form strong bonds with carbon, leading to enhanced thermal and metabolic stability.

In the realm of medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. It can improve properties such as lipophilicity, which affects how a drug moves through biological membranes, and metabolic stability, which can increase a drug's half-life in the body. Furthermore, fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for the binding of a drug to its target protein.

In material sciences, fluorinated heterocycles are integral to the development of advanced materials. Their unique electronic properties are harnessed in the creation of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The stability and specific optical properties conferred by fluorine make these compounds ideal candidates for creating durable and efficient materials.

Overview of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Design

The quinoxaline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in chemical design. This core is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. Quinoxaline derivatives have been extensively investigated and developed as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.

The versatility of the quinoxaline system stems from several factors. Its planar structure allows it to intercalate with DNA, a mechanism exploited in some anticancer drugs. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the quinoxaline core can be readily functionalized at various positions, allowing chemists to fine-tune its properties for specific applications. This synthetic accessibility has made the quinoxaline scaffold a popular choice for the development of compound libraries in drug discovery and for the creation of novel dyes, fluorescent materials, and organic semiconductors.

Unique Position of 5,6,7,8-Tetrafluoroquinoxaline as a Synthetic Precursor

Within the vast family of quinoxaline derivatives, 5,6,7,8-tetrafluoroquinoxaline stands out due to the unique properties conferred by the perfluorination of its benzene ring. This compound, with the CAS number 33319-19-6, is a valuable precursor for the synthesis of more complex molecules.

The synthesis of 5,6,7,8-tetrafluoroquinoxaline can be achieved through the condensation of tetrafluoro-o-phenylenediamine with glyoxal. This reaction is a standard method for forming the quinoxaline ring system. The key starting material, tetrafluoro-o-phenylenediamine, can be prepared from the reduction of the corresponding nitroaniline derivative.

The true synthetic utility of 5,6,7,8-tetrafluoroquinoxaline lies in the reactivity of its four fluorine atoms. The pyrazine ring acts as an electron-withdrawing group, which activates the fluorinated benzene ring towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. While fluorine is typically a poor leaving group in many substitution reactions, it is an excellent one in SNAr reactions on electron-deficient rings. This reactivity allows for the sequential and regioselective replacement of the fluorine atoms with a wide variety of nucleophiles, such as amines, alkoxides, and thiols. This capability positions 5,6,7,8-tetrafluoroquinoxaline as a highly versatile building block for creating a diverse array of substituted quinoxaline derivatives for use in medicinal chemistry and materials science. Commercial suppliers note its application as a raw material for the synthesis of pesticides, pharmaceuticals, surfactants, and polymer monomers. nih.gov

Below are some of the reported physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 33319-19-6 |

| Molecular Formula | C₈H₂F₄N₂ |

| Boiling Point | 244 °C at 760 mmHg nih.gov |

| Density | 1.593 g/cm³ nih.gov |

| Flash Point | 101.4 °C nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

33319-19-6 |

|---|---|

Formule moléculaire |

C8H2F4N2 |

Poids moléculaire |

202.11 g/mol |

Nom IUPAC |

5,6,7,8-tetrafluoroquinoxaline |

InChI |

InChI=1S/C8H2F4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H |

Clé InChI |

ZDUBWORTCBYOEZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C2C(=C(C(=C(C2=N1)F)F)F)F |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of 5,6,7,8 Tetrafluoroquinoxaline

Direct Synthetic Routes to 5,6,7,8-Tetrafluoroquinoxaline

The construction of the 5,6,7,8-tetrafluoroquinoxaline core is most directly achieved through the condensation of a highly fluorinated precursor, rather than by direct fluorination of a pre-existing quinoxaline (B1680401) ring.

While direct fluorination methods exist for some aromatic systems, the synthesis of 5,6,7,8-tetrafluoroquinoxaline does not typically involve the post-synthetic fluorination of the quinoxaline benzene (B151609) ring. Such reactions often lack the necessary regioselectivity and can lead to complex product mixtures or decomposition under harsh conditions. Instead, the established and most logical strategy relies on the "bottom-up" approach using a pre-fluorinated starting material.

The primary route to the 5,6,7,8-tetrafluoroquinoxaline scaffold is the well-established Hinsberg quinoxaline synthesis. This reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, the key precursor is 3,4,5,6-tetrafluorobenzene-1,2-diamine . This diamine, which is commercially available, contains the requisite tetrafluorinated benzene ring. The condensation is typically carried out with glyoxal (a 1,2-dicarbonyl compound) in a suitable solvent, often with acid or base catalysis, to yield the final quinoxaline ring system through a double imine formation followed by cyclization and aromatization.

While the Hinsberg condensation remains the most direct and widely utilized method for synthesizing the core structure of 5,6,7,8-tetrafluoroquinoxaline, research into advanced synthetic methodologies for perfluorinated heterocycles is ongoing. These methods often focus on improving efficiency, yield, and functional group tolerance. However, for this specific compound, the condensation of 3,4,5,6-tetrafluorobenzene-1,2-diamine with glyoxal or its equivalents is the predominant and most straightforward approach documented in synthetic literature.

Utilization as a Key Building Block in Organic Synthesis

The primary utility of 5,6,7,8-tetrafluoroquinoxaline in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The fused pyrazine (B50134) ring acts as a powerful electron-withdrawing group, activating the C-F bonds on the benzene moiety towards displacement by nucleophiles.

The SNAr reaction on 5,6,7,8-tetrafluoroquinoxaline proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Fluoride is an excellent leaving group in this context, facilitating the reaction.

The regioselectivity of SNAr reactions on 5,6,7,8-tetrafluoroquinoxaline is governed by the electronic effects of the fused pyrazine ring.

Monosubstitution: The initial nucleophilic attack is predicted to occur preferentially at the C5 and C8 positions. These positions are ortho to the nitrogen atoms of the pyrazine ring, making them the most electron-deficient and thus the most activated sites for nucleophilic attack. This leads to the formation of 5-substituted-6,7,8-trifluoroquinoxalines.

Disubstitution: Following the initial substitution, the regioselectivity of a second nucleophilic attack depends on both the directing effect of the pyrazine ring and the electronic nature of the newly introduced substituent. If the first substituent is an electron-donating group (e.g., an amino or alkoxy group), it will deactivate the ring towards further substitution but will direct the second incoming nucleophile. Typically, substitution occurs at the remaining most activated positions, leading to products such as 5,8-disubstituted-6,7-difluoroquinoxalines.

5,6,7,8-Tetrafluoroquinoxaline reacts with a wide array of nucleophiles. The high reactivity of the C-F bonds allows for the systematic and often regioselective introduction of various functional groups. Common nucleophiles include:

Amines: Primary and secondary amines (e.g., piperidine , aniline) readily displace the fluorine atoms, yielding aminofluoroquinoxaline derivatives. These reactions are fundamental for building more complex molecules for pharmaceutical and material applications.

Alkoxides: Alkoxides, such as sodium methoxide , react to form the corresponding alkoxyfluoroquinoxalines.

Thiolates: Thiolates are also effective nucleophiles, leading to the formation of thioether derivatives.

The reactivity allows for the sequential displacement of the fluorine atoms, providing a powerful tool for creating a diverse library of substituted quinoxalines.

Table 1: Predicted Products from Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Predicted Major Monosubstitution Product(s) |

|---|---|

| Primary Amine (R-NH₂) | 5-Alkylamino-6,7,8-trifluoroquinoxaline |

| Secondary Amine (R₂NH) | 5-(Dialkylamino)-6,7,8-trifluoroquinoxaline |

| Alkoxide (R-O⁻) | 5-Alkoxy-6,7,8-trifluoroquinoxaline |

| Thiolate (R-S⁻) | 5-(Alkylthio)-6,7,8-trifluoroquinoxaline |

Note: The table shows the predicted major products based on the higher reactivity of the C5 and C8 positions. The actual product distribution may vary with reaction conditions.

Catalytic Hydrogenation and Reduction Strategies

The reduction of the 5,6,7,8-tetrafluoroquinoxaline system can be approached through catalytic hydrogenation, which typically targets the pyrazine ring. While specific studies on the complete catalytic hydrogenation of 5,6,7,8-tetrafluoroquinoxaline to its corresponding 1,2,3,4,5,6,7,8-octahydro derivative are not extensively documented, related research on quinoxaline derivatives provides valuable insights. For instance, the asymmetric hydrogenation of 2-alkyl- and 2-aryl-substituted quinoxalines using an iridium-difluorphos complex has been shown to yield the corresponding 1,2,3,4-tetrahydroquinoxalines in high yields and enantioselectivities wikipedia.org. This suggests that the pyrazine ring of the quinoxaline nucleus is susceptible to catalytic reduction.

Furthermore, electrocatalytic hydrogenation has emerged as a viable method for the reduction of quinoxalines. Studies have demonstrated that quinoxaline itself can be efficiently converted to 1,2,3,4-tetrahydroquinoxaline using a fluorine-modified cobalt catalyst with water as the hydrogen source rsc.org. This method offers a green alternative to traditional hydrogenation techniques that often require high pressures of hydrogen gas.

The hydrogenation of perfluoroaromatic compounds, in general, has been explored. For example, the vapor-phase hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) in the presence of a palladium–alumina catalyst resulted in the reduction of the double bond rsc.org. While this is not a direct analogue, it demonstrates the feasibility of hydrogenating fluorinated heterocyclic systems.

Below is a data table summarizing relevant catalytic hydrogenation and reduction strategies for quinoxaline and related compounds, which can be considered as models for the potential reduction of 5,6,7,8-tetrafluoroquinoxaline.

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| 2-Alkyl/Aryl-quinoxalines | [Ir(cod)Cl]₂ / Difluorphos, I₂, H₂ | 2-Alkyl/Aryl-1,2,3,4-tetrahydroquinoxalines | High | wikipedia.org |

| Quinoxaline | Fluorine-modified Cobalt (Co-F) / H₂O (Electrocatalytic) | 1,2,3,4-Tetrahydroquinoxaline | High Conversion | rsc.org |

| Perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) | 1% Pd on Alumina / H₂ (Vapor Phase) | 4H,5H/-Hexafluorotetrahydro-2-trifluoromethyl-1,2-oxazine | - | rsc.org |

Reaction Mechanisms and Reactivity Studies

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 5,6,7,8-tetrafluoroquinoxaline. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer or σ-complex, followed by the departure of a leaving group, in this case, a fluoride (B91410) ion. nih.govdalalinstitute.comyoutube.com The high susceptibility of the compound to this reaction is a direct consequence of the significant activation provided by the electron-withdrawing fluorine atoms and the nitrogen atoms in the quinoxaline (B1680401) core. nih.govboyer-research.com

While specific studies detailing the isolation and full characterization of the σ-complex for 5,6,7,8-tetrafluoroquinoxaline are not extensively documented in the reviewed literature, the general principles of SNAr on polyfluoroaromatic compounds suggest that its formation is a rapid and reversible process. The subsequent decomposition of the σ-complex to form the final product involves the expulsion of a fluoride ion, which is typically the rate-determining step. The facility of this step is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Recent research on related systems has also highlighted the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, bypassing a discrete Meisenheimer intermediate. rsc.org Whether this concerted pathway is significant for 5,6,7,8-tetrafluoroquinoxaline would depend on the specific nucleophile and reaction conditions.

The four fluorine atoms on the carbocyclic ring of 5,6,7,8-tetrafluoroquinoxaline exert a profound influence on its reactivity. Their strong inductive electron-withdrawing effect significantly lowers the electron density of the aromatic ring, making it highly electrophilic and thus exceptionally reactive towards nucleophiles. nih.govyoutube.comyoutube.com This activation is crucial for the facility of SNAr reactions on this substrate.

Furthermore, the fluorine atoms can influence the regioselectivity of nucleophilic attack. In polyfluorinated systems, the position of substitution is often directed by a combination of electronic and steric factors. While all four fluorinated positions are activated, subtle differences in their electronic environment can lead to preferential substitution at a specific site. Computational studies on related fluorinated heterocycles have shown that the relative stability of the possible σ-complex intermediates can be used to predict the most likely site of substitution. nih.gov

It is also noteworthy that in the context of SNAr reactions, fluoride is an excellent leaving group, a trend that is somewhat counterintuitive when compared to other substitution reactions. youtube.comyoutube.com This is because the rate-determining step is the attack of the nucleophile, which is accelerated by the strong polarization of the C-F bond. youtube.comyoutube.com

Electron Transfer Processes and Radical Anion Formation

The strong electron-accepting character of 5,6,7,8-tetrafluoroquinoxaline, a consequence of its polyfluorinated and electron-deficient heterocyclic nature, makes it a candidate for engaging in electron transfer processes. boyer-research.comyoutube.com These processes can lead to the formation of radical anions, which are key intermediates in certain reaction pathways.

Electrochemical studies on carbocycle-fluorinated quinoxalines have demonstrated their ability to undergo reduction to form stable radical anions. researchgate.nettsu.ru The reduction potentials of these compounds are influenced by the number and position of the fluorine substituents. The radical anions of quinoxaline derivatives have been characterized by techniques such as cyclic voltammetry and EPR spectroscopy, which have shown that the unpaired electron is often delocalized over the pyrazine (B50134) ring. researchgate.netabechem.com

The formation of a stable radical anion was observed in the reaction of quinoxalin-2(1H)-one with a strong base, which then participates in the activation of molecular oxygen. chemrxiv.org While this study was not on the tetrafluoro- derivative, it highlights the potential for radical anion intermediates to play a significant role in the chemistry of the quinoxaline scaffold.

Mechanistic Investigations of Catalytic Transformations

The carbon-fluorine bonds in 5,6,7,8-tetrafluoroquinoxaline can also be activated and functionalized through catalytic processes, particularly palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the synthesis of complex derivatives that would be difficult to access through traditional SNAr chemistry.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov In the context of 5,6,7,8-tetrafluoroquinoxaline, the oxidative addition of a C-F bond to a low-valent palladium catalyst would be the initial and often challenging step. The strength of the C-F bond typically requires the use of specialized ligands and reaction conditions. nih.govrsc.org

While specific mechanistic studies on the catalytic transformations of 5,6,7,8-tetrafluoroquinoxaline are not extensively detailed in the provided search results, the principles derived from studies on other aryl fluorides are applicable. The choice of ligand on the palladium center is crucial for facilitating the catalytic cycle, influencing both the rate and selectivity of the reaction. nih.govnih.gov Mechanochemical approaches, such as high-temperature ball milling, have also emerged as a promising technique for promoting cross-coupling reactions of otherwise unreactive aryl halides and could potentially be applied to 5,6,7,8-tetrafluoroquinoxaline. springerprofessional.de

Spectroscopic and Electronic Characterization of 5,6,7,8 Tetrafluoroquinoxaline and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Modern spectroscopic methods are indispensable for the unambiguous determination of the complex structures of fluorinated quinoxalines.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. wikipedia.org The presence of multiple NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, allows for a detailed mapping of the molecular framework. man.ac.ukhuji.ac.illibretexts.orgsouthampton.ac.uk

¹H NMR Spectroscopy: In 5,6,7,8-tetrafluoroquinoxaline, the proton signals correspond to the two protons on the pyrazine (B50134) ring. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the nitrogen atoms in the quinoxaline (B1680401) core, typically appearing in the downfield region of the spectrum. oregonstate.edu The specific chemical shift values are sensitive to the solvent and any substituents on the quinoxaline ring. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.orglibretexts.org The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts of the carbon atoms in the fluorinated benzene (B151609) ring are significantly affected by the fluorine substituents, generally shifting to lower field. libretexts.orgoregonstate.edu The carbons of the pyrazine ring also show distinct resonances. researchgate.nettsijournals.com The wide chemical shift range of ¹³C NMR helps in resolving individual carbon signals, even in complex derivatives. libretexts.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgorganicchemistrydata.org In 5,6,7,8-tetrafluoroquinoxaline, the four fluorine atoms give rise to signals in the ¹⁹F NMR spectrum. Due to symmetry, one might expect a simplified spectrum. However, fluorine-fluorine coupling (JFF) can lead to complex splitting patterns. wikipedia.org The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, making ¹⁹F NMR an excellent probe for substitution patterns and intermolecular interactions. nih.govnih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 9.0 | Signals for pyrazine ring protons, downfield due to deshielding. |

| ¹³C | 120 - 160 | Distinct signals for fluorinated and non-fluorinated carbons, C-F coupling observed. |

| ¹⁹F | -130 to -160 | Sensitive to electronic environment, complex splitting due to F-F coupling. |

This table provides typical, generalized data. Actual values can vary based on solvent, concentration, and specific derivative structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 5,6,7,8-tetrafluoroquinoxaline and its derivatives. Electron ionization (EI) and chemical ionization (CI) are common techniques used. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak can confirm the elemental composition. Fragmentation patterns can provide structural information, often involving the loss of fluorine, HCN, or other small neutral molecules. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of 5,6,7,8-tetrafluoroquinoxaline is characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the quinoxaline ring system are observed in the 1400-1650 cm⁻¹ region. The specific frequencies and intensities of these bands can be influenced by the substitution pattern on the ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. uu.nlresearchgate.net Non-polar bonds, such as the C-C bonds in the aromatic rings, often give rise to strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active. Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal intensity for trace analysis. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | **Typical Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 |

| Ring Breathing/Deformation | Below 1000 | Below 1000 |

This table provides typical, generalized data. Actual values can vary based on the specific derivative and physical state.

Electronic Absorption and Emission Properties

The electronic properties of 5,6,7,8-tetrafluoroquinoxaline and its derivatives, which govern their interactions with light, are investigated using UV-Visible and fluorescence spectroscopy.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible absorption spectroscopy reveals the electronic transitions that can occur within a molecule upon absorption of ultraviolet or visible light. msu.edu The spectrum of 5,6,7,8-tetrafluoroquinoxaline typically exhibits multiple absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically weaker. The positions and intensities of these absorption bands are sensitive to the solvent polarity and the nature of any substituents on the quinoxaline ring. researchgate.net

Fluorescence and Luminescence Characteristics

While not all quinoxaline derivatives are strongly fluorescent, some exhibit interesting emission properties. nih.gov Upon excitation at an appropriate wavelength, a molecule can be promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. nih.gov The fluorescence spectrum is typically a mirror image of the absorption spectrum, but shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The introduction of different functional groups onto the 5,6,7,8-tetrafluoroquinoxaline core can significantly modulate its fluorescence properties, leading to the development of fluorescent probes and materials. nih.govnih.gov

Aggregation-Induced Emission (AIE) Phenomena

While specific studies on the aggregation-induced emission (AIE) of 5,6,7,8-tetrafluoroquinoxaline are not extensively documented, the broader class of quinoxaline derivatives has shown potential for this phenomenon. AIE is a process where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

In many AIE-active molecules, the presence of rotors, such as phenyl rings, allows for free intramolecular rotation in solution, leading to non-radiative decay. However, in the aggregated state, these rotations are hindered, forcing the excited state to decay radiatively. Given the rigid structure of the quinoxaline core, the potential for AIE in its derivatives often arises from the nature of the substituents attached to the quinoxaline ring. For instance, the introduction of flexible or rotatable side groups could induce AIE behavior. The strong electron-withdrawing nature of the tetrafluorinated ring in 5,6,7,8-tetrafluoroquinoxaline can also influence the excited state dynamics and potentially contribute to AIE phenomena in its derivatives, particularly in donor-acceptor type structures where charge transfer states are involved.

Solvatochromic Studies

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many quinoxaline derivatives, especially those with a donor-acceptor architecture. Studies on various quinoxaline derivatives have demonstrated their significant solvatochromic shifts in fluorescence spectra. Current time information in Bangalore, IN. This behavior is typically indicative of a change in the dipole moment of the molecule upon excitation.

In nonpolar solvents, the emission often originates from a locally excited (LE) state. As the solvent polarity increases, a lower-energy intramolecular charge transfer (ICT) state becomes stabilized, leading to a red-shift (bathochromic shift) in the emission wavelength. The tetrafluorinated benzene ring in 5,6,7,8-tetrafluoroquinoxaline acts as a strong electron-accepting moiety. When combined with suitable electron-donating groups, its derivatives can exhibit pronounced ICT character and, consequently, strong solvatochromism.

The interplay between the LE and ICT states can be influenced not only by solvent polarity but also by temperature, leading to thermochromism in some cases. Current time information in Bangalore, IN. The investigation of solvatochromic properties provides valuable insights into the nature of the excited states and the extent of charge transfer, which are crucial for the design of fluorescent probes and sensors.

Electrochemical Properties and Redox Behavior

The electrochemical properties of 5,6,7,8-tetrafluoroquinoxaline and its derivatives are significantly modulated by the electron-deficient nature of the perfluorinated ring. This section explores their redox behavior, primarily investigated through cyclic voltammetry, and the resulting impact on their frontier molecular orbital energy levels.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a key technique used to determine the oxidation and reduction potentials of molecules, providing information about their electron-donating and electron-accepting capabilities. For derivatives of 5,6,7,8-tetrafluoroquinoxaline, the strong electron-withdrawing effect of the fluorine atoms makes the quinoxaline core more susceptible to reduction.

In a study of quinoxaline-based polymers, the introduction of a fluorinated quinoxaline unit was shown to lower both the oxidation and reduction potentials. For instance, a polymer incorporating a fluorinated quinoxaline acceptor, PBCl-MTQF, exhibited an onset reduction potential that was less negative compared to analogous polymers without fluorine substitution, indicating an enhanced electron-accepting ability. nih.gov Similarly, in quinoxalineimides, fluorination at the 6,7-positions resulted in a lowering of the LUMO level, making the molecule easier to reduce. rsc.org

Determination of Frontier Molecular Orbitals (HOMO/LUMO) Energy Levels

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, including its absorption and emission characteristics, and its behavior in electronic devices. The energy difference between the HOMO and LUMO levels constitutes the HOMO-LUMO gap, which is related to the molecule's chemical reactivity and kinetic stability.

The introduction of fluorine atoms into the quinoxaline structure has a profound effect on the HOMO and LUMO energy levels. The high electronegativity of fluorine leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels. rsc.org

Computational studies on fluorinated quinoxalineimides have shown that increasing the number of fluorine substituents leads to a progressive decrease in both HOMO and LUMO energies. rsc.org For example, a di-fluorinated quinoxalineimide (QI-2F) has a calculated LUMO of -1.85 eV, which is lower than the non-fluorinated analogue (QI-2H) at -1.70 eV. rsc.org This stabilization of the LUMO level enhances the electron-accepting properties of the molecule.

Similarly, in donor-acceptor type polymers, the incorporation of a fluorinated quinoxaline unit results in lower HOMO and LUMO energy levels compared to their non-fluorinated counterparts. For the polymer PBCl-MTQF, the experimentally determined HOMO and LUMO levels from cyclic voltammetry were -5.06 eV and -3.27 eV, respectively. nih.gov The electrochemical bandgap, estimated from the difference between these levels, was found to be 1.79 eV. nih.gov

These findings underscore the significant role of the tetrafluoro-substitution in tuning the electronic properties of the quinoxaline core, making these compounds promising materials for applications in organic electronics, such as n-type semiconductors and electron acceptors in organic solar cells.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

No specific studies utilizing DFT to predict the regioselectivity of nucleophilic substitution reactions on Quinoxaline (B1680401), 5,6,7,8-tetrafluoro- were found in the searched literature.

Detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for Quinoxaline, 5,6,7,8-tetrafluoro-, is not available in published research.

Specific conformational analyses and detailed molecular geometry parameters for Quinoxaline, 5,6,7,8-tetrafluoro- derived from DFT or other computational methods have not been reported.

Excited State Geometry and Photophysical Pathways

Information regarding the excited state geometry and the deactivation pathways from excited states for Quinoxaline, 5,6,7,8-tetrafluoro- is not documented in the scientific literature.

Quantum Chemical Insights into Reaction Mechanisms

There is a lack of published quantum chemical studies providing insights into the specific reaction mechanisms involving Quinoxaline, 5,6,7,8-tetrafluoro-.

Applications in Advanced Materials and Systems

Organic Electronics and Optoelectronic Materials

The field of organic electronics relies on the development of new semiconducting materials with tailored properties. The electron-deficient nature of the 5,6,7,8-tetrafluoroquinoxaline moiety makes it a crucial component in several types of organic electronic devices.

In the realm of organic photovoltaics (PSCs), the efficiency of devices is heavily dependent on the properties of the donor and acceptor materials in the active layer. While direct application data for 5,6,7,8-tetrafluoroquinoxaline in PSCs is limited in readily available literature, the performance of closely related difluoroquinoxaline derivatives provides valuable insights into its potential. For instance, copolymers incorporating 6,7-difluoro-2,3-dihexylquinoxaline have been synthesized and tested in PSCs.

A study on a copolymer named PBQxF, which contains a 6,7-difluoro-2,3-dihexylquinoxaline unit, demonstrated its potential as a material for organic solar cells. The device performance of a PSC fabricated with PBQxF and a fullerene derivative (PC71BM) is summarized in the table below. researchgate.net

| Polymer | Acceptor | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| PBQxF | PC71BM (1:2) | 0.64 | 1.58 | 39 | 0.39 |

These findings suggest that the inclusion of a fluorinated quinoxaline (B1680401) unit can lead to materials with promising, albeit currently modest, photovoltaic performance. researchgate.net The high electron affinity of the tetrafluoro-substituted quinoxaline is expected to further influence the electronic properties and potentially enhance the performance of such devices.

The design of donor-acceptor (D-A) copolymers is a cornerstone of modern organic electronics. In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture allows for the tuning of the polymer's band gap and energy levels, which is crucial for applications in solar cells and transistors.

The 5,6,7,8-tetrafluoroquinoxaline moiety is a potent electron-acceptor unit due to the strong electron-withdrawing nature of the four fluorine atoms. When incorporated into a D-A copolymer, it can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. This is advantageous for creating n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) materials.

A new series of copolymers with dioctyloxybenzodithiophene as the electron-rich unit and 6,7-difluoro-2,3-dihexylquinoxaline as the electron-deficient unit have been synthesized. The resulting polymers, PBQxF and PBDTQxF, exhibited optical band gaps of 1.79 and 1.74 eV, respectively. researchgate.net These results highlight the effectiveness of fluorinated quinoxaline units in creating low band gap polymers, a desirable characteristic for capturing a broader range of the solar spectrum in photovoltaic applications. researchgate.net

Organic thin-film transistors (OTFTs) are essential components of flexible displays, sensors, and RFID tags. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used. While specific OTFT performance data for materials based on 5,6,7,8-tetrafluoroquinoxaline is not widely reported, the principles of OTFT design suggest its potential.

The introduction of fluorine atoms into organic semiconductors is a known strategy to enhance electron mobility and improve the stability of the device in air. The strong electron-accepting character of 5,6,7,8-tetrafluoroquinoxaline makes it a promising building block for n-type organic semiconductors, which are crucial for the development of complementary logic circuits. The molecular structure of the organic semiconductor and its packing in the solid state are critical for efficient charge transport. researchgate.netcloudfront.net

Organic Light-Emitting Diodes (OLEDs) are another area where fluorinated quinoxaline derivatives show promise. The electroluminescent properties of these materials can be tuned by modifying their molecular structure. While research specifically on 5,6,7,8-tetrafluoroquinoxaline in OLEDs is emerging, studies on related compounds provide a basis for its potential.

For example, a fluorene (B118485) derivative containing a 5,6,7,8-tetrafluoroquinoxaline unit has been investigated for its photoluminescent properties. Increasing the number of fluorine substituents on the quinoxaline core has been shown to cause a red-shift in the absorption and photoluminescence spectra of the material in the film state. This tunability is a key advantage in the design of OLEDs for different colors.

Polymer Chemistry and Polymerizable Monomers

The versatility of 5,6,7,8-tetrafluoroquinoxaline extends to polymer chemistry, where it can be used as a monomer to create novel polymers with tailored properties.

Conjugated polymers are a class of polymers that possess alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This property is the basis for their use in a wide range of electronic applications. 5,6,7,8-tetrafluoroquinoxaline can be functionalized with reactive groups, such as bromine or boronic esters, to make it suitable for polymerization reactions like Suzuki or Stille coupling. nih.gov

The resulting conjugated polymers can exhibit a range of interesting properties depending on the comonomers used. The incorporation of the tetrafluoroquinoxaline unit is expected to impart a high electron affinity to the polymer, making it suitable for applications requiring efficient electron transport. The synthesis of such polymers opens up possibilities for creating new materials for organic solar cells, transistors, and other electronic devices. tue.nl

Design of High-Performance Polymeric Materials

While the direct incorporation of 5,6,7,8-tetrafluoroquinoxaline into commercially available high-performance polymers is not yet widespread, its structural motifs are of significant interest in the design of novel polymeric materials. Polyquinoxalines, in general, are a class of polymers known for their exceptional thermal and oxidative stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in aerospace, electronics, and as high-temperature adhesives and composite matrices.

The introduction of fluorine atoms into the quinoxaline structure, as in 5,6,7,8-tetrafluoroquinoxaline, is a strategic approach to further enhance these desirable properties. Fluorination is known to impart several key advantages to polymers, including:

Improved Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased thermal and thermo-oxidative stability.

Enhanced Chemical Resistance: The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack.

Lower Dielectric Constant: The low polarizability of the C-F bond often leads to materials with lower dielectric constants, which is highly desirable for microelectronics applications.

Increased Solubility: In some cases, fluorination can improve the solubility of rigid-rod polymers in organic solvents, facilitating their processing.

Research in this area focuses on the synthesis of poly(tetrafluoroquinoxaline)s through the polycondensation of fluorinated bis(α-diketone)s with aromatic tetraamines. The resulting polymers are anticipated to exhibit superior performance characteristics compared to their non-fluorinated counterparts, opening up possibilities for their use in demanding environments.

Table 1: Anticipated Property Enhancements in Poly(5,6,7,8-tetrafluoroquinoxaline)s

| Property | Enhancement due to Fluorination | Rationale |

| Thermal Stability | Increased | High C-F bond energy |

| Chemical Resistance | Increased | Electron-shielding effect of fluorine |

| Dielectric Constant | Decreased | Low polarizability of C-F bonds |

| Solubility | Potentially Increased | Disruption of intermolecular packing |

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry, which focuses on the chemistry beyond the molecule, has found a versatile tool in 5,6,7,8-tetrafluoroquinoxaline. The specific arrangement of electron-rich and electron-poor regions in its structure dictates its ability to form well-defined assemblies through a variety of non-covalent interactions.

Halogen Bonding and Intermolecular Interactions

Halogen bonding is a highly directional and specific non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.gov The fluorine atoms in 5,6,7,8-tetrafluoroquinoxaline, being highly electronegative, induce a significant σ-hole on other halogen atoms (e.g., iodine or bromine) that might be introduced into the molecular system, making it a potent halogen bond donor.

However, the nitrogen atoms of the pyrazine (B50134) ring in 5,6,7,8-tetrafluoroquinoxaline can act as halogen bond acceptors. The lone pairs on the nitrogen atoms provide a nucleophilic region that can interact with the electrophilic σ-hole of a halogen bond donor. This dual nature allows for the construction of complex supramolecular architectures. Studies on related quinoxaline derivatives have demonstrated the interplay between weak hydrogen bonds and halogen bonds in dictating the final crystal packing. rsc.org

Crystal Engineering and Solid-State Structures

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties. The predictable nature of non-covalent interactions involving 5,6,7,8-tetrafluoroquinoxaline makes it an excellent candidate for the rational design of crystalline materials.

Role in Medicinal Chemistry Research Scaffold and Building Block Perspectives

Fluorinated Quinoxalines as Promising Scaffolds for Chemical Biology

The quinoxaline (B1680401) ring system is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of fluorine atoms to this scaffold, as seen in 5,6,7,8-tetrafluoroquinoxaline, significantly enhances its potential. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical properties. These properties include metabolic stability, lipophilicity, and binding affinity to biological targets.

The 5,6,7,8-tetrafluoroquinoxaline scaffold offers a rigid and predictable framework upon which to build complex molecules. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the quinoxaline ring, influencing its reactivity and potential for various chemical modifications.

Design Principles for Modulating Ligand-Target Interactions via Fluorination

The strategic incorporation of fluorine into a ligand, such as in the 5,6,7,8-tetrafluoroquinoxaline core, is a powerful tool for fine-tuning interactions with biological targets. The fluorine atoms can participate in a variety of non-covalent interactions that can enhance binding affinity and selectivity. These interactions include:

Dipole-Dipole and Ion-Dipole Interactions: The highly polarized carbon-fluorine bond can engage in favorable electrostatic interactions with polar residues in a protein's binding pocket.

Orthogonal Multipolar Interactions: Fluorine can form specific interactions with backbone carbonyl groups in proteins, a phenomenon that has been shown to significantly improve the activity of some inhibitors. nih.gov

Hydrophobic Interactions: While seemingly counterintuitive for such an electronegative atom, fluorinated aromatic rings can exhibit enhanced hydrophobic interactions, often referred to as "fluorous" interactions.

The design of molecules based on the 5,6,7,8-tetrafluoroquinoxaline scaffold allows medicinal chemists to systematically explore these interactions. By varying the substitution pattern on the quinoxaline ring, it is possible to optimize the orientation of the fluorine atoms to maximize favorable contacts with a target protein.

Synthetic Utility in Generating Diverse Chemical Libraries

The 5,6,7,8-tetrafluoroquinoxaline scaffold is a versatile starting point for the synthesis of diverse chemical libraries. nih.gov The reactivity of the fluorinated ring allows for a range of chemical transformations, enabling the introduction of various functional groups and the exploration of a broad chemical space. For instance, nucleophilic aromatic substitution reactions can be employed to replace one or more of the fluorine atoms with other substituents, leading to a wide array of derivatives. This synthetic tractability is crucial for generating libraries of compounds for high-throughput screening, a key process in the discovery of new drug candidates. The ability to readily create a multitude of analogs from a common fluorinated core accelerates the identification of structure-activity relationships.

Exploration of Molecular Interactions with Biological Macromolecules

The unique electronic and steric properties of 5,6,7,8-tetrafluoroquinoxaline make it an intriguing candidate for studying molecular interactions with biological macromolecules such as DNA and enzymes.

DNA Intercalation: The planar aromatic system of the quinoxaline ring suggests a potential for intercalation into the DNA double helix. While specific studies on 5,6,7,8-tetrafluoroquinoxaline are not extensively documented in the provided search results, the general mechanism of DNA intercalation by other planar aromatic molecules, such as certain quinoline (B57606) derivatives, involves the insertion of the flat ring system between the base pairs of the DNA. semanticscholar.org This interaction can lead to a variety of biological effects. The fluorine atoms in 5,6,7,8-tetrafluoroquinoxaline would likely modulate the electronic and steric profile of the intercalating moiety, potentially influencing the strength and sequence selectivity of DNA binding.

Enzyme Inhibition: The 5,6,7,8-tetrafluoroquinoxaline scaffold can be used to design potent and selective enzyme inhibitors. The fluorine atoms can play a crucial role in enhancing the binding affinity of the inhibitor to the enzyme's active site. The principles of enzyme inhibition can be categorized as follows:

Competitive Inhibition: An inhibitor competes with the substrate for the same active site on the enzyme. libretexts.org In this scenario, a molecule based on the 5,6,7,8-tetrafluoroquinoxaline scaffold would be designed to mimic the substrate's binding mode.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic activity. nih.gov The Vmax (maximum velocity) of the reaction is decreased, while the Km (Michaelis constant) remains unchanged. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Km.

Below is a table summarizing the types of reversible enzyme inhibition:

| Type of Inhibition | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

| Competitive | Unchanged | Increased | Active Site |

| Non-competitive | Decreased | Unchanged | Allosteric Site |

| Uncompetitive | Decreased | Decreased | Enzyme-Substrate Complex |

Conclusion and Future Research Directions

Summary of Key Advances and Insights

Research into 5,6,7,8-tetrafluoroquinoxaline and its derivatives has yielded several critical insights. The perfluorinated benzene (B151609) ring dramatically influences the electronic properties of the quinoxaline (B1680401) system, making it a highly effective acceptor unit. This characteristic has been successfully exploited in the field of materials science , particularly for the development of low band gap polymers for organic photovoltaics. rsc.org The strong electron-withdrawing nature of the fluorine atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of resulting polymers, which is advantageous for creating efficient polymer solar cells. rsc.org

In synthetic chemistry , the fluorine atoms on the quinoxaline core have proven to be versatile handles for nucleophilic aromatic substitution (SNAr) reactions. This has enabled the creation of a diverse library of derivatives, where the fluorine atoms are displaced by various functional groups, allowing for fine-tuning of the molecule's electronic and physical properties. This reactivity is a cornerstone of its utility as a scaffold.

Furthermore, the broader class of quinoxaline and its hydrogenated analogs, tetrahydroquinoxalines, have been identified as crucial structural motifs in medicinal chemistry. nih.govchemimpex.comnih.gov They are recognized as scaffolds for developing novel pharmaceuticals, including agents targeting neurological disorders and inflammation. chemimpex.comnih.gov While research on the specific biological activities of 5,6,7,8-tetrafluoroquinoxaline itself is still emerging, the foundational importance of the quinoxaline core in drug discovery provides a strong impetus for its continued investigation. nih.gov

Emerging Research Avenues in Fluorinated Quinoxaline Chemistry

The future of fluorinated quinoxaline chemistry is branching into several exciting directions. One of the most promising areas is the development of advanced organic electronics . Beyond solar cells, derivatives of 5,6,7,8-tetrafluoroquinoxaline are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to systematically modify the scaffold through SNAr reactions allows for the rational design of materials with tailored charge transport properties and emission characteristics.

Another emerging avenue is in the field of supramolecular chemistry and sensor design . The electron-deficient nature of the 5,6,7,8-tetrafluoroquinoxaline core makes it an ideal candidate for forming charge-transfer complexes with electron-rich molecules. This interaction can be harnessed to develop colorimetric or fluorescent sensors for detecting specific analytes. Research is moving towards creating sophisticated host-guest systems where the fluorinated quinoxaline acts as a receptor unit.

In medicinal chemistry , the focus is shifting towards synthesizing and evaluating novel derivatives for specific biological targets. nih.govnih.gov Given the established role of quinoxalines as privileged structures in drug discovery, researchers are investigating how the unique electronic properties conferred by the tetrafluoro-substitution can be leveraged to design potent and selective inhibitors for enzymes or receptors implicated in diseases like cancer and viral infections. nih.govmdpi.com The development of new synthetic routes to create these complex derivatives more efficiently is a key part of this effort. nih.govnih.gov

Challenges and Opportunities for Next-Generation Applications

Despite the significant progress, several challenges remain, which in turn present opportunities for innovation.

Synthetic Challenges: While the SNAr reactivity of 5,6,7,8-tetrafluoroquinoxaline is a major advantage, achieving selective and controlled substitution can be complex, especially when creating multifunctional derivatives. Developing more sophisticated and selective catalytic methods for C-F bond functionalization is a significant challenge. Overcoming this would provide more precise control over the final molecular architecture, which is a crucial opportunity for creating highly optimized materials.

Material Stability and Processing: For applications in organic electronics, the long-term stability of the materials is paramount. While fluorination can enhance thermal stability, the susceptibility of the quinoxaline core to photochemical degradation under operational conditions needs to be thoroughly investigated. Furthermore, ensuring good solubility and processability for creating uniform thin films for electronic devices is an ongoing challenge. The opportunity lies in designing derivatives with side chains that improve these physical properties without compromising electronic performance.

Understanding Structure-Property Relationships: A deeper, more quantitative understanding of how specific substitutions on the 5,6,7,8-tetrafluoroquinoxaline core translate to material or biological properties is needed. This requires a synergistic approach combining high-throughput synthesis, detailed experimental characterization, and advanced computational modeling. The opportunity to build predictive models would greatly accelerate the discovery of next-generation materials and therapeutic agents, moving from trial-and-error to rational design.

Q & A

Q. What are the recommended synthetic routes for 5,6,7,8-tetrafluoroquinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves fluorination of quinoxaline precursors. A common method is the condensation of tetrafluorinated o-phenylenediamine with glyoxal derivatives under controlled conditions. For example, fluorinated aryl-substituted quinoxalines can be synthesized via cyclo-condensation reactions using catalysts like POCl₃ in DMF, achieving yields >80% . Key optimization parameters include:

- Temperature : 80–120°C under inert gas (argon/nitrogen).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize 5,6,7,8-tetrafluoroquinoxaline to confirm structural fidelity?

A multi-technique approach is essential:

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns. ¹H/¹³C NMR resolves aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic space groups with Z = 2–4) .

- UV/Vis Spectroscopy : Absorbance peaks near 270–320 nm indicate π→π* transitions in the quinoxaline core .

Advanced Research Questions

Q. How can computational methods guide the design of 5,6,7,8-tetrafluoroquinoxaline derivatives for antiviral applications?

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to viral targets (e.g., SARS-CoV-2 main protease). Fluorine atoms enhance hydrophobic interactions with enzyme pockets .

- QSAR Modeling : LogP values (1.5–3.5) correlate with membrane permeability; fluorine substitution reduces metabolic degradation .

- MD Simulations : Assess stability of protein-ligand complexes over 100+ ns trajectories to prioritize candidates for synthesis .

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated quinoxalines?

- Dose-Response Curves : Use IC₅₀ values from cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate specific vs. nonspecific effects .

- Off-Target Screening : Employ kinase profiling panels to identify unintended interactions.

- Metabolite Tracking : LC-MS/MS detects degradation products that may skew activity readings .

Q. How can researchers leverage fluorinated quinoxalines in analytical chemistry?

- GC-MS Quantification : Derivatize with MSTFA to form trimethylsilyl derivatives, enabling detection limits of 0.7 ng/mL via isotope dilution (e.g., deuterated internal standards) .

- Fluorine-Specific Probes : ¹⁹F NMR monitors reaction progress in real time, avoiding interference from protonated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.